![molecular formula C39H47NO6 B14800206 [4-[(2R)-7-(2,2-dimethylpropanoyloxy)-4-methyl-2-[4-(2-piperidin-1-ylethoxy)phenyl]-2H-chromen-3-yl]phenyl] 2,2-dimethylpropanoate](/img/structure/B14800206.png)

[4-[(2R)-7-(2,2-dimethylpropanoyloxy)-4-methyl-2-[4-(2-piperidin-1-ylethoxy)phenyl]-2H-chromen-3-yl]phenyl] 2,2-dimethylpropanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

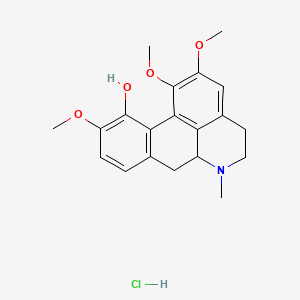

EM-800 is a novel nonsteroidal antiestrogen compound that acts as a pure antagonist of the transcriptional functions of estrogen receptors alpha and beta . It is the prodrug of EM-652 and is known for its high affinity for estrogen receptor alpha . EM-800 has been studied extensively for its potential in treating estrogen-sensitive conditions, particularly breast cancer .

Métodos De Preparación

The synthesis of EM-800 involves several steps, including the preparation of its active metabolite, EM-652 . The synthetic route typically involves the use of high-affinity ligands for estrogen receptor alpha, and the reaction conditions are carefully controlled to ensure the purity and efficacy of the final product . Industrial production methods for EM-800 are designed to scale up the synthesis process while maintaining the quality and consistency of the compound .

Análisis De Reacciones Químicas

EM-800 undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include estradiol and other estrogenic compounds . The major products formed from these reactions are typically related to the inhibition of estrogen receptor activity, which is crucial for its antiestrogenic effects .

Aplicaciones Científicas De Investigación

EM-800 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used to study the interactions between estrogen receptors and their ligands . In biology, EM-800 is used to investigate the molecular mechanisms of estrogen receptor antagonism . In medicine, it has shown promise in the treatment of breast cancer, particularly in patients who are resistant to tamoxifen . Additionally, EM-800 is being explored for its potential in treating other estrogen-sensitive conditions such as endometriosis and leiomyomata .

Mecanismo De Acción

EM-800 exerts its effects by acting as a pure antagonist of the transcriptional functions of estrogen receptors alpha and beta . It blocks the estradiol-mediated activation of these receptors, thereby inhibiting the growth of estrogen-sensitive tumors . The molecular targets of EM-800 include the ligand-binding domains of estrogen receptors, and it interferes with the interaction between these receptors and coactivators such as steroid hormone receptor coactivator-1 . This results in a complete blockade of estrogen action in target tissues .

Comparación Con Compuestos Similares

EM-800 is often compared with other antiestrogen compounds such as ICI 182 780 and toremifene . It is approximately 10-fold more potent than ICI 182 780 in inhibiting estrone-stimulated uterine weight in ovariectomized mice . Unlike tamoxifen, which behaves as a mixed agonist/antagonist of estrogen action, EM-800 acts as a pure antagonist, making it a more effective option for the treatment of estrogen-sensitive breast cancer . Other similar compounds include 7-alpha-alkyl derivatives of estradiol and 11-beta-amidoalkoxyphenyl estradiols, which have also been shown to possess potent antiestrogenic activity .

Propiedades

Fórmula molecular |

C39H47NO6 |

|---|---|

Peso molecular |

625.8 g/mol |

Nombre IUPAC |

[4-[7-(2,2-dimethylpropanoyloxy)-4-methyl-2-[4-(2-piperidin-1-ylethoxy)phenyl]-2H-chromen-3-yl]phenyl] 2,2-dimethylpropanoate |

InChI |

InChI=1S/C39H47NO6/c1-26-32-20-19-31(45-37(42)39(5,6)7)25-33(32)46-35(34(26)27-11-17-30(18-12-27)44-36(41)38(2,3)4)28-13-15-29(16-14-28)43-24-23-40-21-9-8-10-22-40/h11-20,25,35H,8-10,21-24H2,1-7H3 |

Clave InChI |

OEKMGABCSLYWOP-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C(OC2=C1C=CC(=C2)OC(=O)C(C)(C)C)C3=CC=C(C=C3)OCCN4CCCCC4)C5=CC=C(C=C5)OC(=O)C(C)(C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-3-hydroxy-5-(3-nitrophenyl)-1-phenethyl-1H-pyrrol-2(5H)-one](/img/structure/B14800126.png)

![2-[[2-[[2-[[2-[[2-[[2-[2-[[2-[2-[2-[2-[2-[[2-[2-[[2-[[2-[[6-amino-2-[[2-[[4-amino-2-[[2-(2,6-diaminohexanoylamino)-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoylamino]acetyl]amino]propanoylamino]propanoylamino]propanoylamino]propanoylamino]acetyl]amino]propanoylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]-4-methylpentanoyl]amino]acetic acid](/img/structure/B14800127.png)

![Ethyl 6-chloroimidazo[1,2-A]pyrimidine-2-carboxylate](/img/structure/B14800150.png)

![6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol](/img/structure/B14800165.png)

![2-[(2Z)-2-{3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazinyl]benzamide](/img/structure/B14800174.png)

![methyl (Z)-3-methoxy-2-[2-[[2-propan-2-yloxy-6-(trifluoromethyl)pyrimidin-4-yl]oxymethyl]phenyl]prop-2-enoate](/img/structure/B14800177.png)

![Tert-butyl 3-[[2-(4-amino-1,2,5-oxadiazol-3-yl)-4-chloro-1-ethylimidazo[4,5-c]pyridin-7-yl]oxymethyl]piperidine-1-carboxylate](/img/structure/B14800193.png)

![(9aR)-3-hexanoyl-9a-methyl-6-prop-1-enyl-3,3a,4,8-tetrahydrofuro[3,2-g]isochromene-2,9-dione](/img/structure/B14800218.png)